molecular formula C10H14Cl2FN B1463481 2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1258640-53-7

2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No. B1463481
M. Wt: 238.13 g/mol
InChI Key: BBETWNBCQRGVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of this compound is 223.07 . The SMILES string representation is NC(CC1=C(Cl)C=CC=C1F)=N.Cl . The InChI representation is 1S/C8H8ClFN2.ClH/c9-6-2-1-3-7(10)5(6)4-8(11)12;/h1-3H,4H2,(H3,11,12);1H .


Physical And Chemical Properties Analysis

This compound is a solid . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Research into similar compounds focuses on the synthesis and characterization of novel chemical entities. For example, the study on the synthesis and spectroscopic properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlights the reactivity of chloral with substituted anilines, leading to a variety of products depending on reaction conditions. This research provides a foundation for synthesizing structurally complex molecules with potential pharmaceutical applications (Issac & Tierney, 1996).

Environmental Applications

In environmental science, the focus on amine-functionalized sorbents for the removal of persistent pollutants like perfluoroalkyl substances (PFAS) indicates the importance of amine groups in water treatment technologies. A review on the efficient removal of PFAS by amine-functionalized sorbents offers critical insights into the development and application of such materials in purifying water sources (Ateia et al., 2019).

Analytical and Biochemical Research

Analytical chemistry benefits from the study of heterocyclic aromatic amines (HAAs), compounds related by structure and functional groups, providing insights into their formation, detection, and health implications. A review on the analysis of HAAs and their metabolites in biological matrices, foodstuffs, and beverages underscores the importance of sensitive detection methods for these potentially carcinogenic compounds, which may inform the development of analytical techniques for similar amines (Teunissen et al., 2010).

Pharmaceutical Research

In the realm of pharmaceutical sciences, the exploration of compounds like FTY720 (a structurally related amine) for cancer therapy showcases the therapeutic potential of amines. FTY720, an immunosuppressant, exhibits antitumor efficacy in various cancer models, illustrating how structural analogs of the compound might be leveraged in drug discovery and development (Zhang et al., 2013).

Safety And Hazards

This compound is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used . All sources of ignition should be removed and personnel should be evacuated to safe areas .

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN.ClH/c1-10(2,6-13)9-7(11)4-3-5-8(9)12;/h3-5H,6,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBETWNBCQRGVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=C(C=CC=C1Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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